molecular formula C9H19NO2 B15310087 2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine

2-Ethoxy-2-(tetrahydro-2h-pyran-3-yl)ethan-1-amine

Cat. No.: B15310087
M. Wt: 173.25 g/mol
InChI Key: IXLWRQKYPVMBMV-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is an organic compound that features a tetrahydropyran ring, an ethoxy group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with ethoxy and ethanamine groups. One common method includes the use of tetrahydropyran-2-ol as a starting material, which undergoes etherification with ethyl iodide to form the ethoxy derivative. This intermediate is then subjected to amination reactions to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The ethoxy and ethanamine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its use, whether in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydropyran ring and ethoxy group but lacks the ethanamine moiety.

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in structure but contains a propynyloxy group instead of an ethoxy group.

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Features the tetrahydropyran ring with a hydroxylamine group.

Uniqueness

2-Ethoxy-2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is unique due to the combination of its ethoxy and ethanamine groups attached to the tetrahydropyran ring

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-ethoxy-2-(oxan-3-yl)ethanamine

InChI

InChI=1S/C9H19NO2/c1-2-12-9(6-10)8-4-3-5-11-7-8/h8-9H,2-7,10H2,1H3

InChI Key

IXLWRQKYPVMBMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1CCCOC1

Origin of Product

United States

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